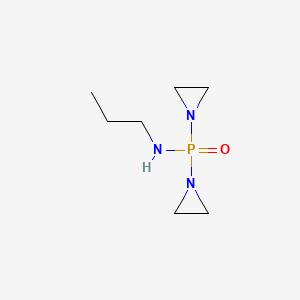
Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- is a chemical compound with the molecular formula C7H15N3OP It is characterized by the presence of aziridine rings attached to a phosphinic amide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- typically involves the reaction of aziridine with a phosphinic amide precursor. One common method involves the reaction of aziridine with a phosphinic chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphinic acid derivatives, phosphine derivatives, and various substituted aziridine compounds.
Scientific Research Applications
Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of aziridine-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-phenyl-
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-6-methyl-2-pyrimidinyl)-
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-methyl-2-pyrimidinyl)-
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2275-81-2 |
|---|---|
Molecular Formula |
C7H16N3OP |
Molecular Weight |
189.20 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]propan-1-amine |
InChI |
InChI=1S/C7H16N3OP/c1-2-3-8-12(11,9-4-5-9)10-6-7-10/h2-7H2,1H3,(H,8,11) |
InChI Key |
RJINYDJYHIWLRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNP(=O)(N1CC1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)

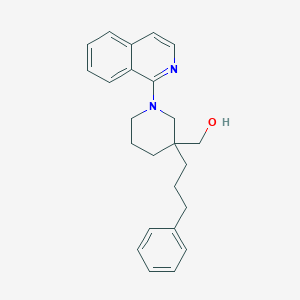
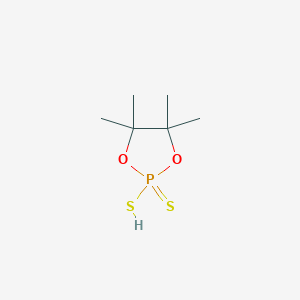
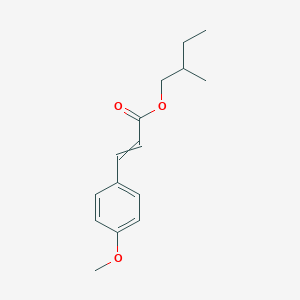
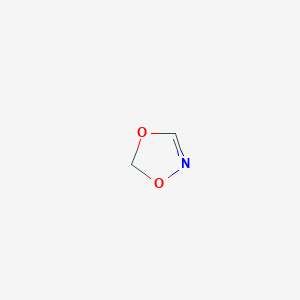
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)

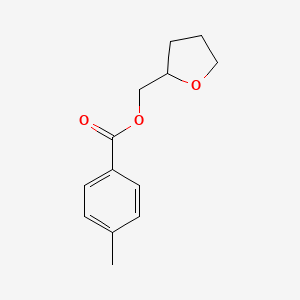
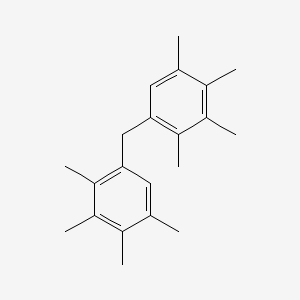
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)
